5-Vinyl-2-norbornene
Overview
Description
5-Vinyl-2-norbornene is an organic compound that consists of a vinyl group attached to a norbornene ring. It is a colorless liquid and exists as endo and exo isomers, though these are not typically separated . This compound is an intermediate in the production of commercial polymers, such as ethylene-propylene-diene monomer (EPDM) rubber .
Mechanism of Action
Target of Action
5-Vinyl-2-norbornene (VNB) primarily targets the endocyclic double bond of the norbornene ring . This compound is an intermediate in the production of the commercial polymer EPDM .
Mode of Action
The mode of action of VNB involves its interaction with catalysts and oxidants. It has been shown that a system consisting of hydrazine hydrate, an oxidant, and a catalyst can hydrogenate the endocyclic double bond of VNB to form 2-vinylnorbornane . The catalysts tested include Pd/C and copper salts .
In another reaction, VNB can be isomerized to 5-ethylidene-2-norbornene (ENB) using a catalytic system consisting of an alkali metal hydride and an amine .
Biochemical Pathways
The primary biochemical pathway involving VNB is the hydrogenation of its endocyclic double bond . This process can be catalyzed by transition metals or their salts, which facilitate the oxidative decomposition of hydrazine to diimide in the presence of oxidants .
Another significant pathway is the isomerization of VNB to ENB . This reaction involves the rearrangement of the molecular structure of VNB under the influence of a catalytic system .
Result of Action
The hydrogenation of VNB’s endocyclic double bond results in the formation of 2-vinylnorbornane . This reaction has a selectivity of up to 95% at the VNB conversion above 99% .
The isomerization of VNB leads to the formation of 5-ethylidene-2-norbornene (ENB) . This compound is an important intermediate in various chemical reactions .
Action Environment
The action of VNB is influenced by various environmental factors. For instance, the presence of an oxidant and a suitable catalyst is necessary for the hydrogenation of VNB . The nature of the counterion is also important in the propagation of the polymerization .
Biochemical Analysis
Biochemical Properties
It is known that 5-Vinyl-2-norbornene can undergo polymerization reactions, leading to the formation of high molecular weight polymers
Cellular Effects
One study suggests that dicyclopropanated this compound, a derivative of this compound, can cause DNA damage in bacterial cells, inducing the SOS response and Dps expression .
Molecular Mechanism
It is known that this compound can undergo vinylic addition polymerization, a process catalyzed by benzylic palladium complexes . This process involves the insertion of this compound into a Pd-H or Pd-C bond, leading to the formation of high molecular weight polymers .
Temporal Effects in Laboratory Settings
It is known that the polymerization of this compound can be influenced by the order of mixing of the components of the precatalyst mixture .
Metabolic Pathways
It is known that this compound can undergo a series of cycloaddition reactions with cyclopentadiene, leading to the production of various polycyclic compounds .
Preparation Methods
5-Vinyl-2-norbornene can be synthesized through the Diels-Alder reaction between cyclopentadiene and 1,3-butadiene . This reaction is typically carried out in the presence of a supported catalyst, which may include fluoride compounds such as sodium fluoride, potassium fluoride, cesium fluoride, magnesium fluoride, zinc fluoride, or ammonium fluoride . The reaction is conducted at temperatures ranging from 150°C to 220°C in a solvent, which can be a hydrocarbon-based compound or an aromatic hydrocarbon compound .
Chemical Reactions Analysis
5-Vinyl-2-norbornene undergoes various chemical reactions, including:
Scientific Research Applications
5-Vinyl-2-norbornene has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of special polymers through various polymerization methods, including addition polymerization and ring-opening metathesis polymerization.
Organic Synthesis: It serves as a starting material for the synthesis of important chemical products.
Material Science: It is used in the production of ethylene-propylene-diene monomer (EPDM) rubber, which is widely used in the automotive and construction industries.
Comparison with Similar Compounds
5-Ethylidene-2-norbornene: Used as a third monomer in the production of EPDM rubber.
2-Vinylnorbornane: Formed through the selective hydrogenation of 5-vinyl-2-norbornene.
Properties
IUPAC Name |
5-ethenylbicyclo[2.2.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYHZQLKOKTDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30604-01-4 | |
Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30604-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6029250 | |
Record name | Vinylnorbornene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6029250 | |
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Molecular Weight |
120.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [IUCLID] | |
Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |
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Record name | Vinylnorbornene | |
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Vapor Pressure |
6.0 [mmHg] | |
Record name | Vinylnorbornene | |
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CAS No. |
3048-64-4, 23890-32-6, 25093-48-5, 117110-17-5, 117110-18-6 | |
Record name | 5-Vinyl-2-norbornene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3048-64-4 | |
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Record name | Vinylnorbornene | |
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Record name | 5-Vinylnorborn-2-ene, exo- | |
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Record name | 5-Vinylnorborn-2-ene, endo- | |
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Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-. (1R,4S,5R)-rel- | |
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Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-, (1R,4S,5S)-rel- | |
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Record name | 5-Vinyl-2-norbornene | |
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Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |
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Record name | Vinylnorbornene | |
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Record name | 5-vinylnorborn-2-ene | |
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Record name | VINYLNORBORNENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6336 | |
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Precursor scoring | Relevance Heuristic |
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